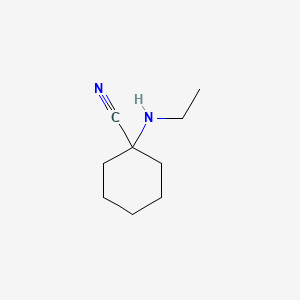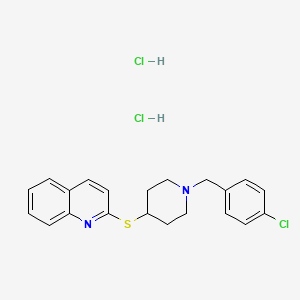![molecular formula C20H8Cl12O3S B11957515 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid CAS No. 67326-70-9](/img/structure/B11957515.png)
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid is a complex organic compound characterized by its highly chlorinated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid typically involves multiple steps, starting from simpler chlorinated precursors. The process often includes:
Chlorination: Introduction of chlorine atoms to the precursor molecules under controlled conditions.
Cyclization: Formation of the hexacyclic structure through cyclization reactions, often facilitated by catalysts and specific reaction conditions.
Sulfonation: Addition of the sulfonic acid group, usually achieved through sulfonation reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to manage the complexity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms or reduce the sulfonic acid group to a sulfonate.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction could produce partially dechlorinated derivatives.
Scientific Research Applications
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated hydrocarbons.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid exerts its effects is complex and involves multiple molecular targets and pathways. The extensive chlorination and unique structure allow it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: Another highly chlorinated compound with a simpler structure.
Chlorinated Biphenyls: Compounds with multiple chlorine atoms attached to biphenyl structures.
Polychlorinated Naphthalenes: Naphthalene derivatives with extensive chlorination.
Uniqueness
1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid stands out due to its hexacyclic framework and the presence of a sulfonic acid group, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67326-70-9 |
|---|---|
Molecular Formula |
C20H8Cl12O3S |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid |
InChI |
InChI=1S/C20H8Cl12O3S/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-2-1-4(36(33,34)35)3-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-3,7-10H,(H,33,34,35) |
InChI Key |
VOMSORYMYIPQON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)













